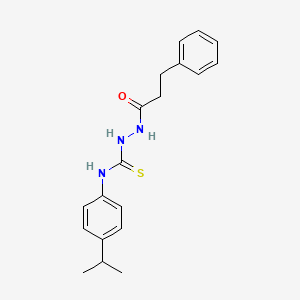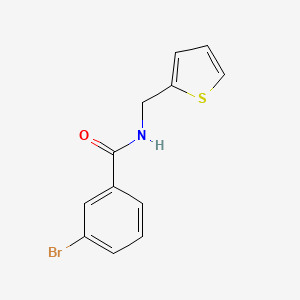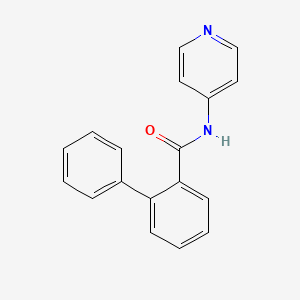![molecular formula C16H10ClNO2 B5880105 4-[2-(4-chlorophenyl)-2-cyanovinyl]benzoic acid](/img/structure/B5880105.png)
4-[2-(4-chlorophenyl)-2-cyanovinyl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(4-chlorophenyl)-2-cyanovinyl]benzoic acid, also known as CCVBA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. CCVBA is a member of the stilbene family and has been found to exhibit interesting properties that make it a promising candidate for use in different areas of research.
作用机制
The mechanism of action of 4-[2-(4-chlorophenyl)-2-cyanovinyl]benzoic acid involves the formation of a complex with metal ions, which results in a change in the electronic structure of the molecule. This change leads to the emission of fluorescence, which can be measured and quantified. The selectivity of this compound for certain metal ions is due to the specific coordination chemistry of the molecule.
Biochemical and Physiological Effects
This compound has been found to have minimal toxicity and does not exhibit any significant biochemical or physiological effects. This property makes it a safe and effective tool for use in various research applications.
实验室实验的优点和局限性
One of the main advantages of 4-[2-(4-chlorophenyl)-2-cyanovinyl]benzoic acid is its high selectivity for certain metal ions, which makes it a valuable tool for the detection and quantification of these ions in biological and environmental samples. Additionally, this compound is relatively easy to synthesize and has a long shelf life, making it a convenient tool for use in laboratory experiments.
One limitation of this compound is its limited selectivity for certain metal ions, which may limit its use in certain applications. Additionally, the fluorescence emission of this compound may be affected by other factors, such as pH and temperature, which may require careful optimization for accurate measurements.
未来方向
Future research on 4-[2-(4-chlorophenyl)-2-cyanovinyl]benzoic acid could focus on the development of new derivatives with improved selectivity and sensitivity for different metal ions. Additionally, the use of this compound in other areas of research, such as imaging and sensing, could be explored. Finally, the development of new methods for the synthesis of this compound could lead to improvements in yield and purity, making it an even more valuable tool for scientific research.
合成方法
The synthesis of 4-[2-(4-chlorophenyl)-2-cyanovinyl]benzoic acid involves the reaction of 4-chlorobenzaldehyde with malononitrile in the presence of a base, followed by the addition of a suitable acid to form the final product. This method has been optimized to yield high purity and yields of this compound.
科学研究应用
4-[2-(4-chlorophenyl)-2-cyanovinyl]benzoic acid has been the subject of extensive scientific research due to its potential applications in various fields. One of the most promising areas of research involves its use as a fluorescent probe for the detection of metal ions. This compound has been found to selectively bind to certain metal ions, such as copper and zinc, and emit fluorescence upon binding. This property makes it a valuable tool for the detection and quantification of these metal ions in biological and environmental samples.
属性
IUPAC Name |
4-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO2/c17-15-7-5-12(6-8-15)14(10-18)9-11-1-3-13(4-2-11)16(19)20/h1-9H,(H,19,20)/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHTXKXGTDSRLY-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C2=CC=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(/C#N)\C2=CC=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3,5-dimethoxyphenyl)-5-[(4-fluorobenzyl)thio]-1,3,4-oxadiazole](/img/structure/B5880024.png)

![3-[2-(3-ethylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5880037.png)
![4-{5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5880039.png)
![4-benzyl-1-[2-(trifluoromethyl)benzyl]piperidine](/img/structure/B5880046.png)
![N-[2-chloro-5-(propionylamino)phenyl]-2-thiophenecarboxamide](/img/structure/B5880052.png)



![5-[2-bromo-5-(trifluoromethyl)phenyl]-2-furaldehyde (4-nitrophenyl)hydrazone](/img/structure/B5880063.png)
![ethyl 2-{[3-(2-chloro-6-fluorophenyl)acryloyl]amino}benzoate](/img/structure/B5880083.png)
![4-({[5-(4-methyl-3-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5880085.png)
![8-{[4-allyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]methoxy}-2-methylquinoline](/img/structure/B5880122.png)
